

N-Biotinyl-4-aminobutanoic acid chemical structure and properties

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Compound of Interest

Compound Name: *N-Biotinyl-4-aminobutanoic acid*

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An In-Depth Technical Guide to **N-Biotinyl-4-aminobutanoic Acid**

Introduction

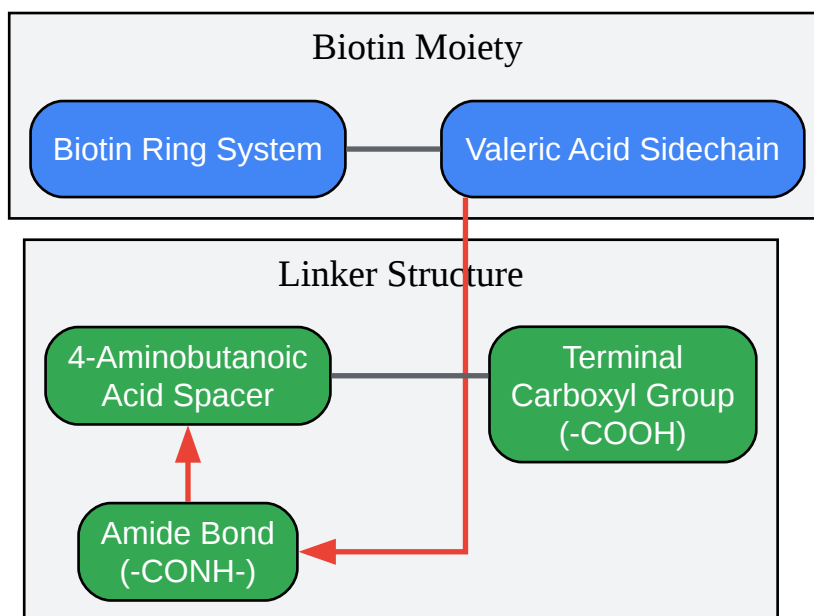
N-Biotinyl-4-aminobutanoic acid is a specialized chemical reagent widely utilized in life sciences and drug development. It serves as a biotinylation reagent, incorporating a biotin moiety onto target molecules, and features a 4-aminobutanoic acid component that acts as a flexible, hydrophilic spacer arm. This structure is crucial for minimizing steric hindrance and maintaining the biological activity of the labeled molecule. The core utility of this compound lies in the high-affinity, non-covalent interaction between biotin and proteins like avidin or streptavidin, a principle that underpins numerous detection and purification systems. This guide provides a comprehensive overview of its chemical structure, properties, applications, and relevant experimental frameworks for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The unique structure of **N-Biotinyl-4-aminobutanoic acid**, combining the biotin vitamin with a linker, dictates its function as a versatile tool in biotechnology.

Chemical Structure

The molecule consists of a biotinyl group connected via an amide bond to one end of a 4-aminobutanoic acid spacer, with a terminal carboxylic acid group at the other end.



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Caption: Schematic diagram of **N-Biotinyl-4-aminobutanoic acid** structure.

Physicochemical and Identification Data

The key properties of **N-Biotinyl-4-aminobutanoic acid** are summarized below. This information is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |
|---------------------|--|--------------|
| IUPAC Name | 4-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)butanoic acid | |
| CAS Number | 35924-87-9 | [1][2][3] |
| Molecular Formula | C ₁₄ H ₂₃ N ₃ O ₄ S | [2][3] |
| Molecular Weight | 329.42 g/mol | [3] |
| Purity | >96% | [3] |
| Appearance | White to light yellow powder (inferred from similar compounds) | [4] |
| Storage Temperature | -20°C | [2] |
| SMILES | <chem>O=C(CCCC[C@H]1--INVALID-LINK--[H])[C@]2([H])CS1)NCCCC(O)=O</chem> | [3] |

Applications in Research and Drug Development

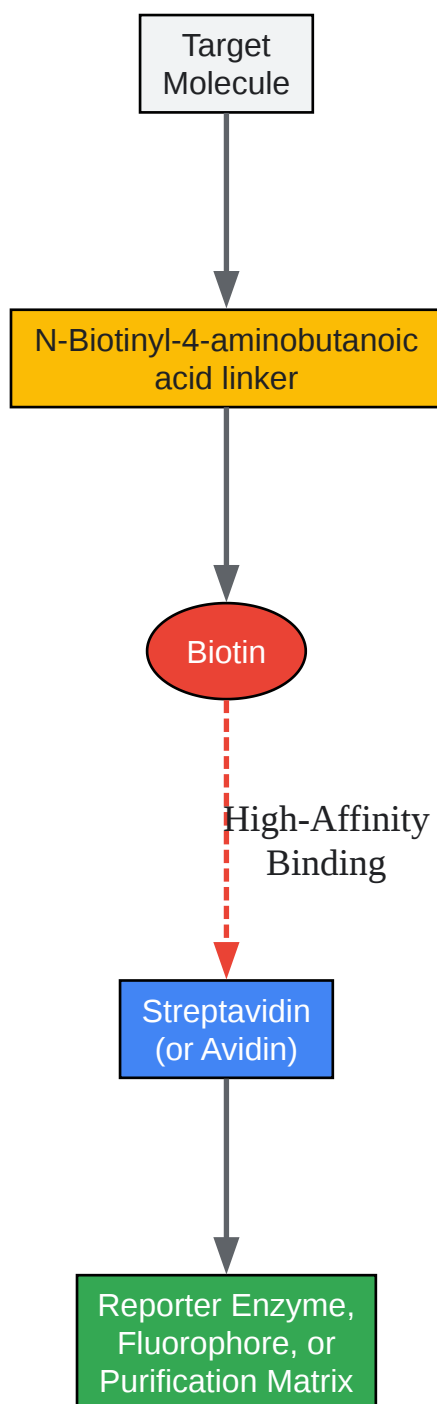
N-Biotinyl-4-aminobutanoic acid is an amine-reactive biotinylation reagent.[3] Its terminal carboxyl group can be activated to react with primary amines on proteins, peptides, or other molecules. The 4-aminobutanoic acid spacer helps to ensure that the biotin moiety is accessible for binding to streptavidin or avidin, which is fundamental to its application in various assays.

Common applications include:

- **Immunoassays:** Used in ELISA, Western blotting, and immunohistochemistry for non-radioactive detection.
- **Affinity Chromatography:** Enables the purification of proteins and other biomolecules.

- Drug Discovery: Employed in the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) as a component of the linker.[3]
- Biochemical Assays: Serves as a versatile tool for labeling and subsequent detection or isolation of biomolecules.[2]

The operational principle relies on the robust interaction between biotin and streptavidin, which forms one of the strongest known non-covalent bonds in nature.



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Caption: The principle of biotin-streptavidin interaction for detection.

Experimental Protocols

While specific protocols are application-dependent, the following sections provide detailed methodologies for the general synthesis of conjugates and their use in affinity purification.

General Protocol for Conjugation to a Primary Amine

This protocol describes the coupling of **N-Biotinyl-4-aminobutanoic acid** to a protein via its primary amine groups (e.g., lysine residues) using HATU as a coupling agent.

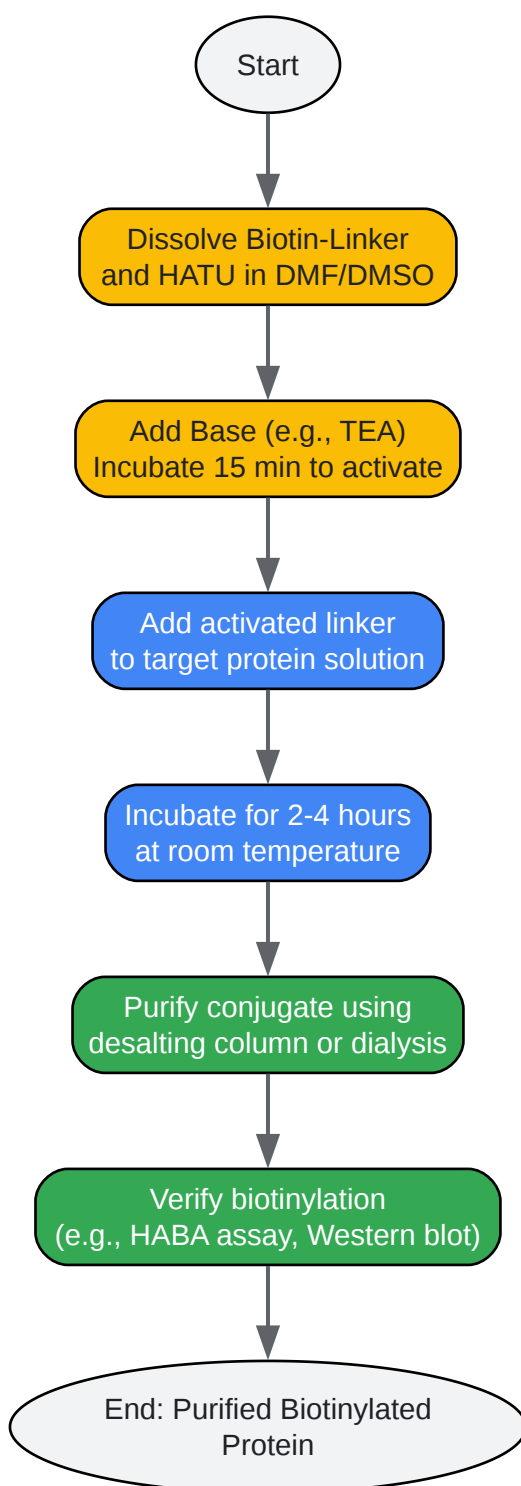
Materials:

- **N-Biotinyl-4-aminobutanoic acid**
- Target protein in a suitable buffer (e.g., PBS, pH 7.4)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous DMF or DMSO
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Desalting column

Methodology:

- **Reagent Preparation:** Dissolve **N-Biotinyl-4-aminobutanoic acid** and HATU in a minimal amount of anhydrous DMF or DMSO.
- **Activation:** Add the base (TEA or DIPEA, 2-3 molar equivalents) to the solution from Step 1 and incubate for 15-20 minutes at room temperature to activate the carboxyl group.
- **Conjugation:** Add the activated biotin-linker solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized but can start at 20:1.
- **Incubation:** Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

- Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against the appropriate buffer.
- Verification: Confirm successful biotinylation using an assay such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot with streptavidin-HRP.



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Caption: Workflow for protein biotinylation using **N-Biotinyl-4-aminobutanoic acid**.

General Protocol for Affinity Purification (Pull-Down Assay)

This protocol outlines the use of a biotinylated "bait" protein to isolate its interacting "prey" partners from a cell lysate.

Materials:

- Biotinylated bait protein
- Cell lysate containing potential interaction partners
- Streptavidin-coated magnetic beads or agarose resin
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8)

Methodology:

- **Bead Preparation:** Wash the streptavidin-coated beads with the wash buffer to remove any preservatives.
- **Bait Immobilization:** Incubate the biotinylated bait protein with the washed beads for 30-60 minutes at 4°C to allow for capture.
- **Washing:** Wash the beads several times with wash buffer to remove any unbound bait protein.
- **Interaction:** Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow for bait-prey interaction.

- **Capture and Wash:** Capture the beads (e.g., using a magnet for magnetic beads) and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binders.
- **Elution:** Elute the captured protein complexes from the beads using the elution buffer.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners.

Safety and Handling

Proper handling and storage are essential to ensure the stability of the reagent and the safety of laboratory personnel.

| Category | Recommendation | Reference(s) |
|------------------|---|---|
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [1] [5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at -20°C. | [1] [2] |
| Spill Procedure | Avoid breathing dust. Use dry clean-up procedures. Collect spilled material and dispose of it in accordance with local regulations. | [1] [6] |
| First Aid (Eyes) | Rinse with pure water for at least 15 minutes and consult a doctor. | [1] |
| First Aid (Skin) | Wash off with soap and plenty of water. Take off contaminated clothing immediately. | [1] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. This material is a combustible solid. | [1] [6] |

Conclusion

N-Biotinyl-4-aminobutanoic acid is a valuable and versatile reagent in molecular biology and drug development. Its well-defined structure, featuring a biotin handle and a functional spacer, enables a wide range of applications, from routine protein detection to the sophisticated design of therapeutic constructs. Understanding its chemical properties and adhering to established

protocols for its use are paramount for achieving reliable and reproducible experimental outcomes.

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